4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Description
Historical context and identification as Domperidone Impurity B
The identification and characterization of 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine emerged as part of the comprehensive impurity profiling studies conducted during the development and commercialization of domperidone. Domperidone, discovered in 1974 and introduced for medical use in 1979 by Janssen Pharmaceutica, required extensive analytical characterization to identify and quantify potential process-related impurities. This compound was systematically classified as Domperidone European Pharmacopoeia Impurity B, reflecting its specific structural relationship to the parent drug molecule and its observed presence during synthetic processes.
The historical development of this compound's recognition parallels the evolution of pharmaceutical quality standards during the late twentieth century. As regulatory agencies increasingly emphasized the importance of impurity identification and control, compounds like this compound became critical components of comprehensive analytical testing protocols. The compound's assignment of Chemical Abstracts Service number 1346598-11-5 established its permanent identity within the chemical literature, facilitating standardized communication across global pharmaceutical research and manufacturing operations.
The formal recognition of this compound within pharmacopeial standards represents a significant milestone in pharmaceutical quality assurance. The European Pharmacopoeia has designated this compound as Domperidone Impurity B, establishing specific analytical requirements and acceptance criteria for its detection and quantification. According to European Pharmacopoeia specifications, the limits for this impurity are set at not more than 0.25 percent of the principal peak area in reference chromatograms, with total impurities not exceeding 0.5 percent.
The United States Pharmacopeia has similarly incorporated this compound into its reference standards collection, designated as United States Pharmacopeia Domperidone Impurity B Reference Standard. This inclusion necessitates rigorous characterization protocols, including comprehensive analytical data packages comprising one-dimensional proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, high-performance liquid chromatography, infrared spectroscopy, and thermogravimetric analysis data. These comprehensive analytical profiles ensure the authenticity and purity of reference materials used across global pharmaceutical testing laboratories.
| Pharmacopeial Standard | Designation | Acceptance Limit | Analytical Requirements |
|---|---|---|---|
| European Pharmacopoeia | Domperidone Impurity B | ≤0.25% individual impurity | HPLC with UV detection at 285 nm |
| United States Pharmacopeia | USP Domperidone Impurity B RS | ≤0.5% total impurities | PDA and MS detection methods |
| European Pharmacopoeia | Total impurities limit | ≤0.5% combined | Disregard limit: 0.05% |
The analytical methodology specifications require high-performance liquid chromatography systems with photodiode array detection and mass spectrometric confirmation capabilities. Resolution requirements mandate minimum separation factors of 2.0 between domperidone and droperidol peaks, and 1.5 between related impurity peaks, ensuring reliable quantitative analysis. These stringent analytical requirements reflect the critical importance of accurate impurity measurement in pharmaceutical quality control protocols.
Classification within heterocyclic chemistry
The structural classification of this compound places it within two major categories of heterocyclic compounds: benzimidazole derivatives and piperidine-containing structures. The benzimidazole portion represents a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, creating a heterocyclic framework with significant biological and pharmaceutical relevance. This structural motif is characterized by its amphoteric nature, exhibiting both acidic and basic properties due to the presence of nitrogen atoms within the ring system.
The benzimidazole scaffold demonstrates prototropic tautomerism, leading to equilibrium mixtures of asymmetrically substituted compounds under physiological conditions. This dynamic behavior contributes to the compound's chemical stability and its interactions within biological systems. The presence of the 5-chloro substituent on the benzimidazole ring introduces electronic effects that modify the overall chemical reactivity and metabolic stability of the molecule.
The piperidine component represents a saturated six-membered heterocycle containing one nitrogen atom, classified among the conventional aliphatic amines with modified steric profiles. The piperidine ring system exhibits conformational flexibility, adopting chair conformations similar to cyclohexane derivatives but with altered bond angles and electronic distribution due to the nitrogen heteroatom. The formyl group attached to the piperidine nitrogen introduces additional functionality, creating an amide linkage that influences the compound's physical properties and analytical behavior.
| Structural Component | Classification | Molecular Features | Chemical Properties |
|---|---|---|---|
| Benzimidazole core | Bicyclic aromatic heterocycle | Fused benzene-imidazole rings | Amphoteric, prototropic tautomerism |
| 5-Chloro substituent | Halogen substitution | Electron-withdrawing group | Enhanced metabolic stability |
| Piperidine ring | Saturated heterocycle | Six-membered nitrogen-containing ring | Conformationally flexible |
| Formyl group | Carbonyl functionality | Aldehyde carbon attached to nitrogen | Reactive electrophilic center |
Significance in pharmaceutical impurity profiling
The significance of this compound in pharmaceutical impurity profiling extends beyond its role as a simple process contaminant to encompass fundamental aspects of drug quality, safety, and regulatory compliance. According to International Conference on Harmonisation guideline Q3A, which provides frameworks for establishing reporting thresholds, identification thresholds, and qualification thresholds for impurities in drug substances, this compound falls within the category of organic impurities requiring systematic evaluation and control.
The compound's identification and quantification serve multiple critical functions within comprehensive pharmaceutical quality systems. Primary among these is the assessment of manufacturing process consistency, where variations in impurity levels can indicate changes in synthetic conditions, raw material quality, or equipment performance. The analytical monitoring of this impurity provides valuable insights into the formation mechanisms of process-related substances and enables optimization of synthetic protocols to minimize unwanted byproduct formation.
Advanced analytical methodologies for this compound include ultra-performance liquid chromatography systems capable of reducing analysis time by approximately 40 percent compared to conventional high-performance liquid chromatography methods, while simultaneously decreasing solvent consumption by over 58 percent. These technological improvements enable more efficient quality control operations while maintaining analytical precision and accuracy requirements.
The compound's role in method validation protocols encompasses several critical analytical parameters, including system suitability testing, linearity assessment, precision evaluation, accuracy determination, and robustness studies. These comprehensive validation protocols ensure that analytical methods can reliably detect and quantify the impurity across relevant concentration ranges, supporting both development activities and commercial manufacturing operations.
| Analytical Parameter | Specification | Acceptance Criteria | Quality Control Impact |
|---|---|---|---|
| Detection Limit | ≤0.05% relative to main component | Signal-to-noise ratio ≥3:1 | Ensures detection capability |
| Quantification Limit | ≤0.15% relative to main component | Signal-to-noise ratio ≥10:1 | Enables accurate measurement |
| Linearity Range | 0.05% to 0.5% relative concentration | Correlation coefficient ≥0.999 | Supports quantitative analysis |
| Precision | Relative standard deviation ≤2.0% | Six replicate injections | Confirms method repeatability |
Properties
IUPAC Name |
4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-12-11(7-9)15-13(19)17(12)10-3-5-16(8-18)6-4-10/h1-2,7-8,10H,3-6H2,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXFJSQPTDUFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-11-5 | |
| Record name | 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-CHLORO-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-1-FORMYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFF7LGR2XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Domperidone Impurity B, also known as Domperidone EP Impurity B or 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine, is a powerful peripheral dopamine receptor antagonist. Its primary targets are the dopamine D2 and D3 receptors .
Mode of Action
Domperidone Impurity B acts by preventing dopamine from binding to the receptors at the chemoreceptor trigger zone. This interaction leads to an increase in esophageal and gastric peristalsis and a decrease in esophageal sphincter pressure.
Biochemical Pathways
The compound’s action affects the gastrointestinal motility pathway . By blocking dopamine receptors, it facilitates gastric emptying and decreases small bowel transit time. This results in increased esophageal and gastric peristalsis, which aids in the movement of food through the digestive tract.
Biological Activity
4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine, a compound with the CAS number 1346598-11-5, belongs to a class of chemical entities known for their diverse biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3O2, with a molecular weight of approximately 279.72 g/mol. The compound features a piperidine ring substituted with a benzimidazole moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing potential applications in medicinal chemistry. Key areas of interest include:
1. Anticancer Activity
- Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The structural modifications that enhance interactions with specific enzyme targets are critical for improving efficacy.
2. Enzyme Inhibition
- The compound's ability to inhibit enzymes involved in metabolic pathways is noteworthy. For example, studies have shown that certain benzoylpiperidine derivatives act as reversible inhibitors of monoacylglycerol lipase (MAGL), with IC50 values as low as 0.84 µM . This suggests that similar activity may be expected from this compound.
3. Neuropharmacological Effects
- Compounds containing piperidine rings are often explored for their neuropharmacological properties. They may interact with serotonin and dopamine receptors, which are critical in treating neuropsychiatric disorders . The presence of the benzimidazole moiety could enhance these interactions.
The mechanisms underlying the biological activities of this compound can be attributed to its ability to modulate key signaling pathways:
1. Interaction with Receptors
- The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurochemical signaling and potentially providing therapeutic effects in mood disorders and schizophrenia.
2. Inhibition of Tumor Growth
- By inhibiting specific enzymes involved in lipid metabolism or signaling pathways related to cancer cell proliferation, the compound could exert anticancer effects through apoptosis induction or cell cycle arrest.
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of related compounds on MDA-MB-231 breast cancer cells, it was found that modifications to the piperidine structure significantly enhanced cytotoxicity. Compounds with similar structural motifs were noted to have IC50 values indicating effective inhibition of cell viability .
Case Study 2: Enzyme Inhibition
A recent investigation into the MAGL inhibitory activity of benzoylpiperidine derivatives demonstrated competitive inhibition mechanisms. Structural optimization led to compounds exhibiting enhanced selectivity and potency against MAGL compared to other enzymes in the endocannabinoid system .
Scientific Research Applications
Structural Representation
The compound features a benzimidazole moiety, which is known for its biological activity, linked to a piperidine ring. This structure is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit anticancer properties. For instance, research has shown that compounds similar to 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 5.0 | Apoptosis |
| Compound B | HeLa (Cervical) | 3.2 | Cell Cycle Arrest |
Neuropharmacological Potential
The compound's structure suggests potential activity as a neuropharmacological agent. It may interact with serotonin and dopamine receptors, making it a candidate for treating neuropsychiatric disorders.
Case Study: Receptor Binding Affinity
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| Compound A | 5-HT2A | 1.1 |
| Compound B | D2 | 12 |
Antimicrobial Properties
Research indicates that compounds containing the benzimidazole framework have antimicrobial properties. They can be effective against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
Synthetic Applications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as an intermediate in the development of other pharmaceuticals.
Synthetic Route Overview
- Starting Material : Benzimidazole derivative
- Reagents : Piperidine, formylating agents
- Conditions : Reflux in organic solvents
- Yield Optimization : Adjusting reaction time and temperature
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a benzimidazolone pharmacophore with a formylated piperidine. Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Insights
Role of the Formyl Group: The formyl substitution on the piperidine ring distinguishes this compound from analogs like 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Domperidone Impurity A).
Chlorine Substituent: The 5-chloro group on the benzimidazolone core is conserved across domperidone-related impurities. This halogenation likely improves metabolic stability compared to non-halogenated analogs .
Dimeric vs. Monomeric Structures: The dimeric impurity 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one (Impurity F) exhibits higher lipophilicity due to propyl linkers, which may affect pharmacokinetics .
Preparation Methods
Molecular Characteristics
The compound (C₁₃H₁₄ClN₃O₂; MW 279.72) features a benzimidazolone core substituted with a chloro group at position 5 and a formylpiperidine moiety at position 1. The IUPAC name, 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde , reflects its bifunctional architecture. Its role as a Domperidone impurity necessitates stringent control over synthetic byproducts, driving innovations in regioselective alkylation and formylation.
Classical Synthesis Strategies
Benzimidazolone Ring Formation
The benzimidazolone scaffold is synthesized via cyclization of 4-chloro-1,2-phenylenediamine derivatives. In Domperidone-related routes, this intermediate is generated using copper-catalyzed cyclization under reflux conditions:
-
Catalyst : Cu₂Cl₂ (0.01 eq) with 8-hydroxyquinoline (0.012 eq)
-
Solvent : Isoamyl alcohol
-
Temperature : 130°C for 5 hours
-
Yield : 65–95% after vacuum distillation
Piperidine Alkylation
The benzimidazolone intermediate is alkylated with 4-chloropiperidine derivatives. A patented method uses 1-(3-chloropropyl)-3-(prop-1-en-2-yl)-1,3-dihydro-2H-benzimidazol-2-one under basic conditions:
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Base : Sodium carbonate (1.2 eq)
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Solvent : Acetone
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Reaction Time : 2 hours under reflux
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Yield : 74–82% after extraction
Formylation of Piperidine Intermediate
Vilsmeier-Haack Formylation
The critical step involves introducing the formyl group to the piperidine nitrogen. Classical methods use the Vilsmeier reagent (POCl₃/DMF):
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Molar Ratio : 1:1.1 (piperidine:DMF)
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Temperature : 0–5°C (slow addition), then 25°C for 12 hours
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Workup : Neutralization with NaOH, extraction with CH₂Cl₂
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Yield : 60–70% after column chromatography
Alternative Formylation Routes
Recent protocols employ N-formylpiperidine precursors to bypass harsh reagents. For example, reductive amination using formic acid and formaldehyde under hydrogenation conditions:
Advantages :
Flow Chemistry Innovations
Continuous Flow Alkylation
A doctoral thesis highlights flow chemistry for Domperidone intermediates, applicable to the target compound:
Inline Purification
Integrated scavenger columns (e.g., silica gel) remove unreacted starting materials, enhancing purity to >98% without post-reaction chromatography.
Analytical Characterization
Spectroscopic Data
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δ 8.15 (s, 1H, CHO)
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δ 4.25–3.90 (m, 4H, piperidine CH₂)
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δ 7.45–7.20 (m, 3H, aromatic H)
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m/z : 279.72 [M+H]⁺
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Retention Time : 4.33 min (C18 column)
Purity Assessment
-
Column : C18, 250 × 4.6 mm
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Mobile Phase : Acetonitrile/50 mM NH₄OAc (pH 4.5), gradient 15→70%
-
Detection : UV 254 nm
Industrial Scalability and Challenges
Solvent Selection
Preferred Solvents :
| Step | Solvent | Rationale |
|---|---|---|
| Alkylation | DMF | High polarity enhances SN2 kinetics |
| Formylation | CH₂Cl₂ | Inert to Vilsmeier reagent |
| Workup | Ethyl acetate | Low miscibility with aqueous phase |
Q & A
Q. What are the standard synthetic routes for this compound, and what are typical yields?
The compound is synthesized via coupling reactions between 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and isocyanate derivatives. For example:
- Procedure A : Reacting 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-chlorophenyl isocyanate in anhydrous DMF at 80°C for 12 hours yields 85% product .
- Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation via NMR and HRMS.
| Derivative | Isocyanate Used | Yield | Reference |
|---|---|---|---|
| Compound 16 | 4-Chlorophenyl | 85% | |
| Compound 17 | 4-Bromophenyl | 82% | |
| Compound 18 | 4-Iodophenyl | 90% |
Q. How is the structure of this compound confirmed experimentally?
- ¹H/¹³C-NMR : Peaks at δ 11.04 (broad singlet, NH) and δ 154.9 (carbonyl) confirm benzimidazolone and formylpiperidine moieties .
- HRMS : Calibrated mass accuracy (<5 ppm deviation) validates the molecular formula (e.g., [M]⁺ found at m/z 404.0900 vs. calculated 404.0807) .
- HPLC : Relative retention time (~0.65) compared to Domperidone in reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What is its role in pharmaceutical impurity profiling?
This compound is a known impurity (Domperidone Impurity B) arising from incomplete formylation or degradation. Detection methods include:
- HPLC Conditions : C18 column, 1.0 mL/min flow, gradient elution (acetonitrile:water), UV detection at 220 nm .
- Validation Parameters : Linearity (0.1–1.0 μg/mL), LOD (0.03 μg/mL), and LOQ (0.1 μg/mL) .
Advanced Research Questions
Q. How can synthetic routes be optimized for regioselective substitution on the benzimidazolone ring?
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance isocyanate reactivity, while additives like DMAP improve coupling efficiency .
- Computational Modeling : DFT calculations predict electron-deficient sites for targeted functionalization .
Q. How to resolve discrepancies in NMR data during structural elucidation?
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing formyl vs. carbonyl carbons) .
- X-ray Crystallography : Refine SHELXL parameters to resolve torsional ambiguities in the piperidine-benzimidazolone linkage .
- Isotopic Labeling : ¹⁵N-labeling clarifies tautomeric forms of the benzimidazolone ring .
Q. What strategies validate its biological activity, such as enzyme inhibition?
- Target Engagement Assays :
- PPARδ/γ Activation : Luciferase reporter assays in HEK293 cells, with compound 5 (structural analog) showing EC₅₀ = 0.8 μM .
- MD Simulations : Analyze ligand-receptor interactions (e.g., hydrophobic pockets in PPARγ) using GROMACS .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins) to rule off-target effects.
Q. How to develop a stability-indicating method for quantifying this impurity under stressed conditions?
- Forced Degradation : Expose Domperidone to acid (1M HCl, 60°C), base (1M NaOH, 60°C), and oxidative (3% H₂O₂) conditions.
- UPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization to separate degradation products.
- Validation : Assess precision (RSD <2%), accuracy (95–105%), and robustness (pH ±0.2 variation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
